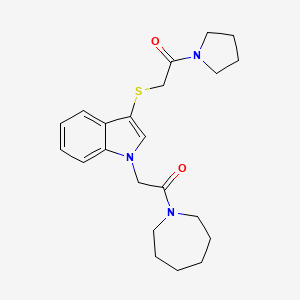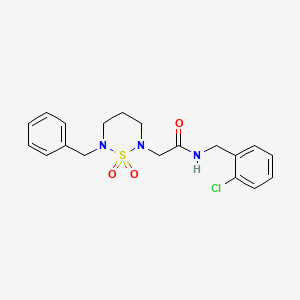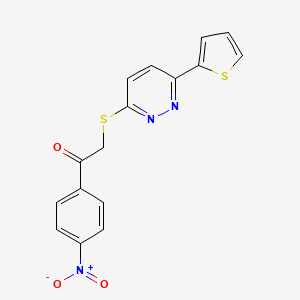![molecular formula C26H24N4O3 B11282049 (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11282049.png)
(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family.
- This compound features a triazolo-pyrimidine core fused with phenyl rings and methoxy groups. It exhibits interesting properties due to this unique structure.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions. One approach is the reaction of appropriately substituted hydrazines with suitable carbonyl compounds.
- Industrial production methods may vary, but researchers often employ microwave-assisted or solvent-free conditions for efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding N-oxide.
Reduction: Reduction of the triazolo-pyrimidine ring can yield dihydro derivatives.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
- Common reagents include hydrazine derivatives, strong acids, and Lewis acids.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.
Materials Science: It may find use in energetic materials due to its unique structure.
Biological Studies: Investigating its interactions with enzymes or receptors is crucial.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific targets (e.g., enzymes, receptors) due to its structural features.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other triazolo-pyrimidines or related heterocycles.
- Uniqueness lies in its fused phenyl rings and methoxy groups.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C26H24N4O3/c1-32-20-14-12-19(13-15-20)22-16-23(18-8-4-3-5-9-18)30-26(27-17-28-30)29(22)25(31)21-10-6-7-11-24(21)33-2/h3-15,17,22-23H,16H2,1-2H3 |
InChI Key |
KTFRDXULSCNXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11281972.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B11281978.png)



![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11281995.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B11281997.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11282000.png)
![2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11282007.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B11282021.png)

![5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11282030.png)
![5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11282031.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11282034.png)
